molecular formula C20H24N4O4S B2902582 ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920455-22-7

ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2902582
CAS No.: 920455-22-7
M. Wt: 416.5
InChI Key: ALQKGBWSNSUZBL-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core with partial saturation at the 4,5-positions. Key functional groups include:

  • Ethyl carboxylate at position 6(7H), enhancing lipophilicity.
  • 2-(4-(Dimethylamino)benzamido) substituent, introducing aromaticity and a tertiary amine (electron-donating dimethylamino group).

The compound’s molecular formula is C₁₉H₂₅N₅O₄S, with a molecular weight of 419.5 g/mol.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-4-28-20(27)24-10-9-14-15(11-24)29-19(16(14)17(21)25)22-18(26)12-5-7-13(8-6-12)23(2)3/h5-8H,4,9-11H2,1-3H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKGBWSNSUZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3, C₁₅H₂₂N₂O₄S), a structurally related thienopyridine derivative. Key differences include:

Property Target Compound Similar Compound ()
Core Structure 4,5-Dihydrothieno[2,3-c]pyridine 4,7-Dihydrothieno[2,3-c]pyridine
Position 2 Substituent 4-(Dimethylamino)benzamido (C₉H₁₁N₂O) Amino group (-NH₂)
Position 3 Substituent Carbamoyl (CONH₂) Ethyl carboxylate (COOEt)
Position 6 Substituent Ethyl carboxylate (COOEt) Boc-protected amine (C₅H₉O₂)
Molecular Formula C₁₉H₂₅N₅O₄S C₁₅H₂₂N₂O₄S
Molecular Weight 419.5 g/mol 326.4 g/mol

Physicochemical and Hazard Profile

  • Solubility: The target compound’s dimethylamino and carbamoyl groups enhance polarity, suggesting moderate aqueous solubility in acidic conditions (via protonation). In contrast, the Boc group in the similar compound increases hydrophobicity, reducing water solubility.
  • Reactivity : The Boc group in the similar compound serves as a protective moiety for amines, whereas the target’s benzamido and carbamoyl groups may participate in hydrogen bonding or enzymatic interactions.
  • The target compound’s dimethylamino group could act as a mild irritant, though detailed toxicological data are unavailable.

Research Implications

  • Biological Potential: The dimethylamino and carbamoyl groups in the target compound may enhance binding to charged protein pockets (e.g., ATP-binding sites in kinases), though empirical studies are needed.

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